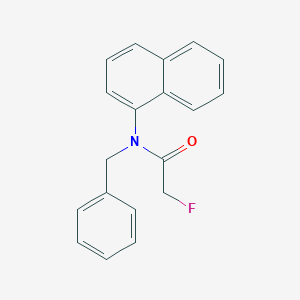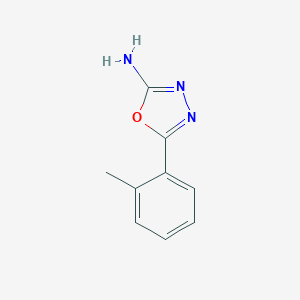
Flavanone hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flavanone hydrazone is a derivative of flavanone, a type of flavonoid. Flavonoids are naturally occurring polyphenolic compounds found in various plants. Flavanone hydrazones are known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties . These compounds have a 2-aryl chroman-4-one skeleton and are widely studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Flavanone hydrazones can be synthesized through several methods. One common approach involves the reaction of flavanone with hydrazine derivatives under microwave irradiation. This method is efficient, providing good yields in a short reaction time (1-2 minutes) . Another method involves the reaction of flavanone with various substituted hydrazines in the presence of ethanol and acetic acid, resulting in unsymmetrical flavanone azines .
Industrial Production Methods: Industrial production of flavanone hydrazones typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times .
Análisis De Reacciones Químicas
Types of Reactions: Flavanone hydrazones undergo various chemical reactions, including:
Oxidation: Flavanone hydrazones can be oxidized to form flavones or other oxidized derivatives.
Reduction: These compounds can be reduced to form corresponding hydrazines or other reduced products.
Substitution: Flavanone hydrazones can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and other strong oxidants.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include flavones, hydrazines, and various substituted flavanone derivatives .
Aplicaciones Científicas De Investigación
Flavanone hydrazones have a wide range of scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of various biologically active molecules.
Medicine: Due to their antioxidant and anticancer properties, flavanone hydrazones are studied for their potential use in cancer therapy and as protective agents against oxidative stress
Industry: These compounds are used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
Comparación Con Compuestos Similares
- Flavones
- Flavonols
- Aurones
- Chalcones
- Isoflavones
Flavanone hydrazones stand out due to their unique chemical reactivity and diverse biological activities, making them valuable compounds in scientific research and industrial applications.
Propiedades
Número CAS |
1692-46-2 |
|---|---|
Fórmula molecular |
C15H14N2O |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)hydrazine |
InChI |
InChI=1S/C15H14N2O/c16-17-13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-9,15H,10,16H2/b17-13- |
Clave InChI |
LTYOJFOTFBGRPP-LGMDPLHJSA-N |
SMILES |
C1C(OC2=CC=CC=C2C1=NN)C3=CC=CC=C3 |
SMILES isomérico |
C\1C(OC2=CC=CC=C2/C1=N\N)C3=CC=CC=C3 |
SMILES canónico |
C1C(OC2=CC=CC=C2C1=NN)C3=CC=CC=C3 |
Key on ui other cas no. |
1692-46-2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical synthetic routes for preparing flavanone hydrazone derivatives?
A: Flavanone hydrazones are commonly synthesized by reacting suitably substituted chalcones with hydrazides. [, ] For example, N-isonicotinoyl flavanone hydrazones were prepared by condensing isonicotinic acid hydrazide (INH) with various chalcones under controlled pH conditions. [] Microwave-assisted synthesis has also been employed, offering advantages like shorter reaction times and improved yields. [, , ]
Q2: What biological activities have been reported for this compound derivatives?
A: Research suggests that certain flavanone hydrazones possess promising antimicrobial activities. [, , ] Specifically, N-isonicotinoyl flavanone hydrazones displayed noteworthy in vitro antitubercular activity. [] Several studies have explored the synthesis and antibacterial screening of this compound derivatives against a range of bacterial and fungal strains. [, ]
Q3: How does the structure of flavanone hydrazones influence their biological activity?
A: While comprehensive structure-activity relationship (SAR) studies are limited, some insights emerge from the available literature. The presence of specific substituents on the flavanone core and the hydrazone moiety can significantly influence antimicrobial potency. [, , ] Further investigations are necessary to establish definitive SAR trends for different biological activities.
Q4: What are the common analytical techniques employed to characterize this compound derivatives?
A: Researchers utilize a combination of spectroscopic methods to elucidate the structure of newly synthesized flavanone hydrazones. These include, but are not limited to, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). [, ] X-ray crystallography has also been employed to determine the three-dimensional structures of some this compound derivatives. []
Q5: Beyond antimicrobial activity, what other applications are being investigated for flavanone hydrazones?
A: Flavanone hydrazones have been explored as potential therapeutic agents for uveitis, an inflammatory eye disease. [] Researchers investigated the ability of chalcone derivatives, structurally related to flavanone hydrazones, to prevent uveitis induced by various factors. This suggests possible applications of flavanone hydrazones in modulating inflammatory processes.
Q6: Have there been any studies on the oxidation of this compound derivatives?
A: Yes, several studies have investigated the oxidation of flavanone hydrazones using different oxidizing agents. [, , ] For instance, oxidation with manganese dioxide yielded a mixture of flavanones and azines. [] Similarly, selenium dioxide was employed as an oxidizing agent, but specific product outcomes were not detailed in the abstract. [] Understanding the oxidation pathways of flavanone hydrazones can be crucial for designing stable formulations and predicting their metabolic fate.
Q7: Are there any reports on the thermal rearrangement of this compound derivatives?
A: Research suggests that thermal rearrangement of 2'-hydroxychalkone hydrazone and this compound derivatives is possible. [] Although the provided abstract does not delve into specifics, this area warrants further investigation to understand the potential impact of heat on the stability and properties of these compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















